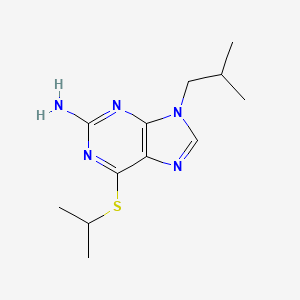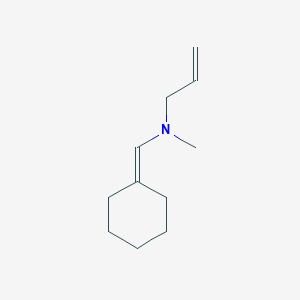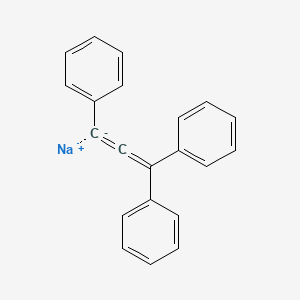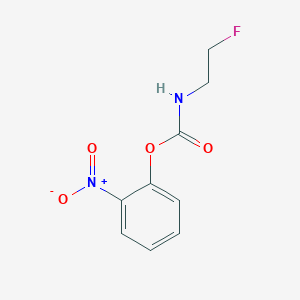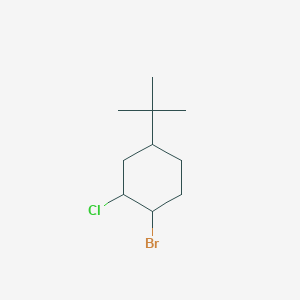
1-Bromo-4-tert-butyl-2-chlorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-tert-butyl-2-chlorocyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a bromine atom at the first position, a tert-butyl group at the fourth position, and a chlorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-tert-butyl-2-chlorocyclohexane typically involves the halogenation of 4-tert-butylcyclohexanol. The process can be carried out through the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-4-tert-butyl-2-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as sodium ethoxide (NaOEt) can lead to the formation of 4-tert-butylcyclohexene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution: Formation of 1-hydroxy-4-tert-butyl-2-chlorocyclohexane or 1-amino-4-tert-butyl-2-chlorocyclohexane.
Elimination: Formation of 4-tert-butylcyclohexene.
Oxidation: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanone.
Reduction: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanol.
科学的研究の応用
1-Bromo-4-tert-butyl-2-chlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of halogenated cyclohexanes with biological systems.
Medicine: Research into the pharmacological properties of halogenated cyclohexanes may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4-tert-butyl-2-chlorocyclohexane in chemical reactions involves the following steps:
Nucleophilic Substitution: The bromine or chlorine atom can be displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Elimination: The compound can undergo E2 elimination, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the halogen atom.
Oxidation and Reduction: The compound can be oxidized to form a ketone or reduced to form an alcohol, depending on the reagents used.
類似化合物との比較
1-Bromo-4-tert-butyl-2-chlorocyclohexane can be compared with other similar compounds such as:
1-Bromo-4-tert-butylcyclohexane: Lacks the chlorine atom at the second position.
1-Chloro-4-tert-butylcyclohexane: Lacks the bromine atom at the first position.
1-Bromo-2-chlorocyclohexane: Lacks the tert-butyl group at the fourth position.
Uniqueness
The presence of both bromine and chlorine atoms, along with the bulky tert-butyl group, makes this compound unique
特性
CAS番号 |
90976-05-9 |
|---|---|
分子式 |
C10H18BrCl |
分子量 |
253.61 g/mol |
IUPAC名 |
1-bromo-4-tert-butyl-2-chlorocyclohexane |
InChI |
InChI=1S/C10H18BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9H,4-6H2,1-3H3 |
InChIキー |
GOJCFGSLYHILJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(C(C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


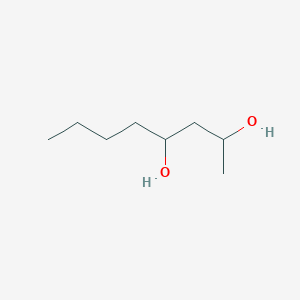

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
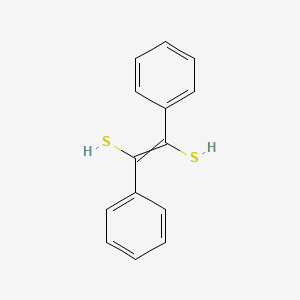
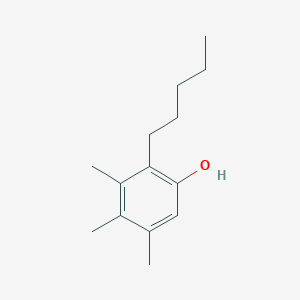
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
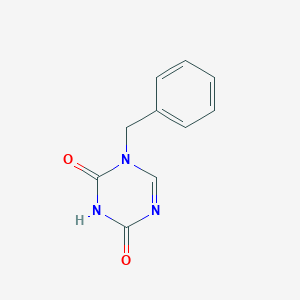
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
